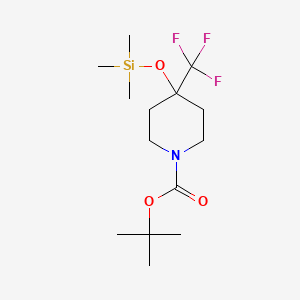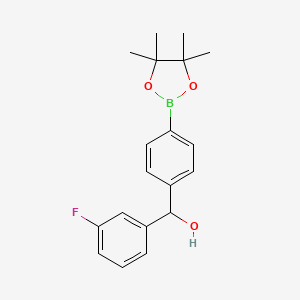
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): is a chemical compound with the molecular formula C22H26Si2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, with ethynyl groups and trimethylsilyl groups attached to the 1 and 9,10 positions, respectively. This compound is of interest in various scientific research applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) typically begins with anthracene as the starting material.
Ethynylation: The anthracene undergoes ethynylation to introduce the ethynyl group at the 1-position.
Trimethylsilylation: Subsequently, the compound is treated with trimethylsilyl chloride in the presence of a suitable catalyst to introduce the trimethylsilyl groups at the 9,10 positions.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and quality control to achieve high purity and yield.
Analyse Des Réactions Chimiques
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution Reactions: The ethynyl and trimethylsilyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Applied in material science for the development of advanced materials with unique properties.
Mécanisme D'action
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): can be compared with other similar compounds, such as anthracene derivatives and silylated aromatic compounds . Its uniqueness lies in the presence of both ethynyl and trimethylsilyl groups, which provide distinct chemical and physical properties compared to other compounds in this category.
Comparaison Avec Des Composés Similaires
Anthracene
Ethynylanthracene
Trimethylsilyl anthracene
Other silylated aromatic compounds
This comprehensive overview highlights the significance of (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Propriétés
IUPAC Name |
(1-ethynyl-10-trimethylsilylanthracen-9-yl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Si2/c1-8-16-12-11-15-19-20(16)22(24(5,6)7)18-14-10-9-13-17(18)21(19)23(2,3)4/h1,9-15H,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBKRRBQRJSPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C2C=CC=C(C2=C(C3=CC=CC=C31)[Si](C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2,4,6-triethyl-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B8216483.png)
![2-(9-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8216488.png)

![4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B8216503.png)



![Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B8216533.png)




![5-methylsulfanyl-3-propan-2-yl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8216568.png)

